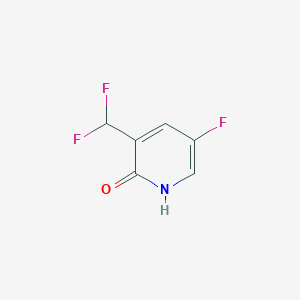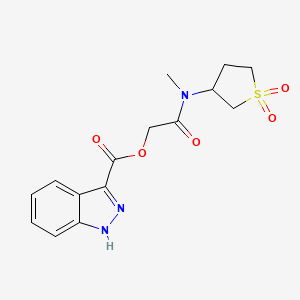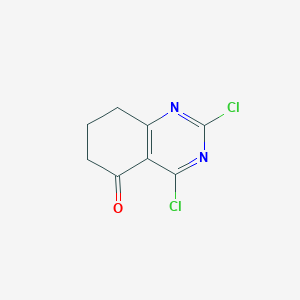
2,4-Dichloro-7,8-dihydroquinazolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-7,8-dihydroquinazolin-5(6H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, characterized by its dichloro substitution, is of interest in various fields of research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with formamide or formic acid derivatives, followed by cyclization to form the quinazolinone core. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4-Dichloro-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,4-Dichloro-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-Dichloro-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2,4-Dichloroquinazoline: Lacks the dihydro and one functionalities but shares the dichloro substitution.
7,8-Dihydroquinazolin-5(6H)-one: Similar structure without the dichloro substitution.
Quinazolin-4(3H)-one: A core structure with different substitution patterns.
Uniqueness
2,4-Dichloro-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of both dichloro and dihydro functionalities
属性
分子式 |
C8H6Cl2N2O |
|---|---|
分子量 |
217.05 g/mol |
IUPAC 名称 |
2,4-dichloro-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C8H6Cl2N2O/c9-7-6-4(11-8(10)12-7)2-1-3-5(6)13/h1-3H2 |
InChI 键 |
ZKMCPJPQTBHGSX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
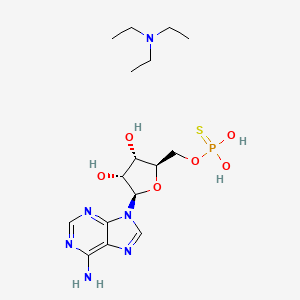


![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
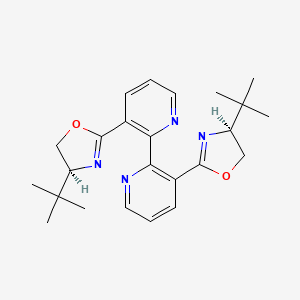
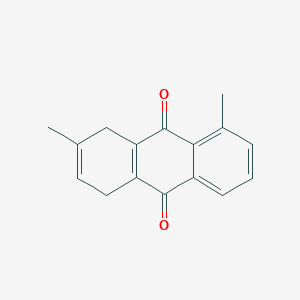
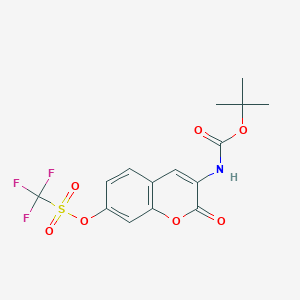
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)

![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)

